molecular formula C10H16Cl2N2O B2830735 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2361639-27-0

1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2830735
CAS No.: 2361639-27-0
M. Wt: 251.15
InChI Key: HEHZOGDUJIEKBL-UHFFFAOYSA-N
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Description

“1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2361639-27-0 . It has a molecular weight of 251.16 . The IUPAC name for this compound is 1-(6-methoxypyridin-3-yl)cyclobutan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-13-9-4-3-8(7-12-9)10(11)5-2-6-10;;/h3-4,7H,2,5-6,11H2,1H3;2*1H . This code represents the structure of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The compound N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its analogues have been synthesized and structurally characterized. These studies reveal details about the protonation sites and hydrogen bonding patterns, highlighting the compound's potential utility in designing hydrogen-bonded networks for various applications (Böck et al., 2021).

Potential in Antibacterial Agents

Although not directly related to the compound , research into similar structures, such as pyridonecarboxylic acids and their derivatives, has shown significant antibacterial activity. This suggests that exploring the biological activities of related compounds like 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine; dihydrochloride could yield promising antibacterial agents (Egawa et al., 1984).

Chemical Synthesis and Applications

The research on cyclobutanones and their derivatives, including methods for their synthesis and potential applications, provides a framework for understanding how 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine; dihydrochloride might be utilized in chemical synthesis. The versatility of cyclobutanone structures in organic synthesis suggests that the compound could serve as a building block in the synthesis of more complex molecules (Cohen & Brockunier, 1989).

Tautomerism and Spectroscopic Investigations

Investigations into the tautomerism of acridin-9-amines substituted at the exocyclic nitrogen atom, which share structural similarities with the compound , have revealed important insights into their spectroscopic properties and theoretical studies. This research may inform the understanding of the electronic and structural properties of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine; dihydrochloride, potentially guiding its applications in material science or as a spectroscopic probe (Ebead et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-4-3-8(7-12-9)10(11)5-2-6-10;;/h3-4,7H,2,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHZOGDUJIEKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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